molecular formula C23H37ClN6O5S B12373735 Argatroban-13C6 (hydrochloride)

Argatroban-13C6 (hydrochloride)

Cat. No.: B12373735
M. Wt: 551.1 g/mol
InChI Key: PIWLMZAWMXOVCF-ATFHLYJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Argatroban-13C6 Hydrochloride

Chemical Identity and Isotopic Labeling Strategy

Structural Relationship to Parent Compound Argatroban

Argatroban-13C6 hydrochloride shares the core structure of its parent compound, argatroban, a synthetic peptidomimetic thrombin inhibitor derived from L-arginine. The molecular formula of argatroban-13C6 hydrochloride is $$ C{17}^{13}C6H{37}ClN6O_5S $$, with a molecular weight of 551.05 g/mol. The compound retains the critical pharmacophore of argatroban, including the piperidinecarboxylic acid moiety, tetrahydroquinoline sulfonamide group, and guanidino side chain responsible for thrombin binding. The six carbon-13 atoms are strategically incorporated into non-exchangeable positions to ensure isotopic stability while preserving the compound’s chemical and biological behavior.

Structural comparisons between argatroban and its isotopic analog reveal identical spatial configurations, including the stereochemical arrangement at the four asymmetric carbon centers. This structural fidelity ensures that argatroban-13C6 hydrochloride mirrors the chromatographic retention times and ionization characteristics of unlabeled argatroban during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Rationale for 13C6 Isotopic Labeling in Analytical Applications

The incorporation of six carbon-13 atoms serves two primary analytical purposes:

  • Internal Standardization : Argatroban-13C6 hydrochloride co-elutes with native argatroban but exhibits a distinct mass-to-charge ratio ($$ m/z $$) in mass spectrometric detection. This allows simultaneous quantification of both compounds in biological matrices, correcting for extraction efficiency variations and ion suppression/enhancement effects.
  • Tracer Applications : In drug metabolism studies, the isotopic signature enables unambiguous differentiation between administered argatroban and endogenous compounds, facilitating precise tracking of metabolic pathways without interference from biological background signals.

The choice of six carbon-13 atoms provides sufficient mass shift (+6 Da) to avoid overlap with natural isotopic peaks of unlabeled argatroban while maintaining chromatographic co-elution. This balance is critical for high-throughput clinical laboratories analyzing anticoagulant concentrations in complex plasma samples.

Table 1: Key Analytical Parameters for Argatroban-13C6 Hydrochloride

Parameter Value Source
Molecular Weight 551.05 g/mol
Mass Transition (MS/MS) 529.20 → 366.20 (labeled)
Retention Time 3.1–3.4 minutes
Linear Range 10–500 μg/L (NOACs)
Interday Precision (CV%) <15% across concentrations

Historical Development of Stable Isotope-Labeled Anticoagulants

The evolution of stable isotope-labeled anticoagulants parallels advancements in mass spectrometry technology and regulatory requirements for therapeutic drug monitoring. Early anticoagulant assays relied on ultraviolet detection or fluorescent labeling, which suffered from poor specificity in biological matrices. The introduction of deuterated analogs in the 1990s marked a significant improvement but faced limitations due to potential hydrogen-deuterium exchange reactions.

Argatroban-13C6 hydrochloride emerged as part of a second generation of internal standards using non-exchangeable carbon-13 labels. This development was driven by:

  • Regulatory Guidelines : Agencies increasingly required isotope dilution mass spectrometry as the gold standard for bioanalytical method validation.
  • Clinical Demand : The need to monitor direct oral anticoagulants (DOACs) and traditional agents like warfarin in complex patient populations necessitated multiplexed assays with minimal cross-reactivity.
  • Automation Requirements : Integrated LC-MS/MS systems using stable isotope standards enabled walk-away operation in clinical laboratories, as demonstrated by platforms like the DOSINACO™ kit.

The historical progression from manual sample preparation to fully automated systems using argatroban-13C6 hydrochloride illustrates the compound’s role in modernizing anticoagulant monitoring. Current applications extend beyond clinical diagnostics to include preclinical pharmacokinetic studies and batch quality control in pharmaceutical manufacturing.

Properties

Molecular Formula

C23H37ClN6O5S

Molecular Weight

551.1 g/mol

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C23H36N6O5S.ClH/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H/t14-,15?,17+,18-;/m1./s1/i3+1,5+1,7+1,16+1,19+1,20+1;

InChI Key

PIWLMZAWMXOVCF-ATFHLYJTSA-N

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)[13C]2=[13CH][13CH]=[13CH][13C]3=[13C]2NCC(C3)C.Cl

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.Cl

Origin of Product

United States

Preparation Methods

Peptide Coupling Optimization

The condensation reaction between 13C6-labeled L-arginine derivatives and pipecolic acid esters is critical for yield and purity. Conditions include:

  • Solvents : Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
  • Temperature : -10°C to 30°C under nitrogen atmosphere to prevent side reactions.
  • Coupling Agents : DCC, DIC, or EDC·HCl.

Example from CN103570803A :
A 80–82% yield was achieved using 1-ethyl-3-(3-dimethylamine propyl)carbodiimide hydrochloride (EDC·HCl) in THF at 20–30°C, with impurities <2% (e.g., self-condensation products).

Purification and Characterization

Post-synthesis purification ensures isotopic and chemical purity.

Method Conditions Purity Achieved Source
HPLC Purification C-18 reversed-phase column; gradient elution with TFA/acetonitrile. >97% HPLC purity
Crystallization Toluene or methyl tert-butyl ether (MTBE) at 10–15°C. >98% yield
Salt Formation Treatment with HCl in ethyl acetate or ethanol. Hydrochloride salt

Analytical Validation

LC/MS/MS is employed to confirm isotopic enrichment and structural integrity.

Parameter Details Source
Internal Standard 13C6-Argatroban is used in LC/MS/MS for quantification of unlabeled argatroban.
Detection m/z 515.4 → 390.1 (13C6-Argatroban).
Purity Monitoring HPLC with Zorbax Eclipse XDB-C18 column; detection at 270 nm.

Challenges and Innovations

Isotopic Labeling Efficiency

  • Uniform Labeling : Ensuring >99% 13C6 incorporation requires high-purity labeled starting materials.
  • Side Reactions : Self-condensation of pipecolic acid intermediates (e.g., Formula III in CN103570803A) must be minimized via optimized coupling agents.

Industrial-Scale Adaptation

  • Cost Reduction : Using technical-grade intermediates (e.g., racemic pipecolic acid esters) reduces expenses while maintaining >85% yield.
  • Environmental Impact : Aprotic solvents (e.g., THF, DCM) are preferred for their low toxicity and ease of recovery.

Comparative Data: Labeled vs. Unlabeled Argatroban

Parameter Argatroban-13C6 Unlabeled Argatroban Source
Yield 60–82% 63–88%
HPLC Purity >97% >85%
Key Impurity <2% (Formula III) 2.9% (Formula III)
Salt Formation HCl in ethyl acetate HCl in ethanol

Chemical Reactions Analysis

Types of Reactions

Argatroban-13C6 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Argatroban-13C6 (hydrochloride) can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .

Scientific Research Applications

Pharmacological Applications

Direct Thrombin Inhibition:
Argatroban functions as a highly selective direct thrombin inhibitor, which makes it effective in preventing and treating thrombotic events associated with HIT. Its mechanism involves binding to the active site of thrombin, thereby inhibiting its ability to convert fibrinogen to fibrin, crucial for clot formation .

Clinical Indications:

  • Heparin-Induced Thrombocytopenia (HIT): Argatroban is FDA-approved for the treatment and prophylaxis of thrombosis in patients experiencing HIT. Clinical studies have shown that it effectively reduces thrombotic complications in these patients .
  • Percutaneous Coronary Intervention (PCI): It is also indicated for patients undergoing PCI who are at risk for HIT, demonstrating safety and efficacy in maintaining anticoagulation during these procedures .

Research Applications

Stable Isotope Labeling:
The incorporation of stable isotopes like carbon-13 into argatroban allows for advanced pharmacokinetic studies. Argatroban-13C6 can be utilized in:

  • Metabolism Studies: Understanding the metabolic pathways and pharmacokinetics of argatroban in human subjects or animal models.
  • Bioavailability Assessments: Evaluating how well the drug is absorbed and utilized in the body compared to its non-labeled counterpart.

Analytical Techniques:
Argatroban-13C6 serves as an internal standard in mass spectrometry-based assays, enhancing the accuracy of quantifying argatroban levels in plasma samples. This is critical for monitoring therapeutic levels during treatment .

Case Studies and Clinical Insights

Case Study on Efficacy:
A notable case involved a patient with HIT who did not respond adequately to conventional argatroban treatment, highlighting the need for tailored therapeutic strategies. This case underlines the importance of ongoing research into optimizing dosing regimens and exploring alternative anticoagulants when faced with refractory cases .

Clinical Trials:
Several pivotal studies have demonstrated the efficacy of argatroban in various clinical scenarios:

  • ARG-911 and ARG-915 Trials: These trials confirmed that argatroban significantly lowers the incidence of composite endpoints like death or new thrombosis compared to historical controls in HIT patients .
  • Safety Profiles: The incidence of major bleeding events was found to be low (<1.1%) among patients treated with argatroban during PCI procedures, reinforcing its safety profile .

Comparative Data Table

Application AreaArgatroban UseClinical Evidence
HIT TreatmentDirect thrombin inhibitionSignificant reduction in thrombotic events
PCI ProceduresAnticoagulation for at-risk patientsHigh success rate (>95%) in maintaining anticoagulation
ResearchMetabolism and pharmacokinetics studiesUtilized as an internal standard for analytical assays

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Argatroban-13C6 (hydrochloride), we compare its properties and applications with three analogous isotopically labeled hydrochlorides and related pharmacological agents:

Sotalol-d6 Hydrochloride
Property Argatroban-13C6 (hydrochloride) Sotalol-d6 Hydrochloride
Isotopic Label Six ¹³C atoms Six deuterium (²H) atoms
Primary Use LC-MS internal standard for Argatroban LC-MS standard for Sotalol
Therapeutic Class Anticoagulant (thrombin inhibitor) Antiarrhythmic (β-blocker)
Research Applications Pharmacokinetics, drug metabolism Cardiac toxicity studies
Supplier Specifications Not explicitly listed in evidence Catalog # S677302 (Toronto Research Chemicals)

Key Difference : While both are isotopically labeled hydrochlorides, Sotalol-d6 serves as a deuterated analog for a β-blocker, whereas Argatroban-13C6 targets thrombin inhibition. Isotopic labeling strategies (¹³C vs. ²H) reflect distinct analytical needs for mass spectrometry sensitivity and fragmentation patterns.

Hydrastinine Hydrochloride
Property Argatroban-13C6 (hydrochloride) Hydrastinine Hydrochloride
Chemical Structure Synthetic peptidomimetic Isoquinoline derivative
Isotopic Label ¹³C-labeled Non-labeled
Pharmacological Role Anticoagulant Historical use as vasoconstrictor
Modern Applications Quantitative bioanalysis Limited to niche chemical synthesis
Regulatory Status Research-only (non-human) Largely obsolete

Key Difference : Hydrastinine hydrochloride lacks isotopic labeling and is pharmacologically obsolete, whereas Argatroban-13C6 is a cutting-edge tool for modern anticoagulant research .

Erlotinib-13C6 Hydrochloride
Property Argatroban-13C6 (hydrochloride) Erlotinib-13C6 Hydrochloride
Isotopic Label ¹³C-labeled ¹³C-labeled
Therapeutic Target Thrombin Epidermal growth factor receptor (EGFR)
Research Focus Coagulation disorders Oncology (e.g., lung cancer)
Supplier Data Not detailed in evidence Catalog # TR-E625003 (CymitQuimica)

Key Difference : Both compounds use ¹³C labeling for LC-MS, but Erlotinib-13C6 targets tyrosine kinase inhibition in cancer, highlighting the versatility of isotopic hydrochlorides across therapeutic areas.

Analytical and Pharmacological Data

Table 1: Comparative Physicochemical Properties

Parameter Argatroban-13C6 (hydrochloride) Sotalol-d6 Hydrochloride Hydrastinine Hydrochloride
Molecular Weight ~575 g/mol (estimated)* ~349 g/mol 207.23 g/mol
Solubility High (aqueous) Moderate (methanol) Low (ethanol)
Stability Stable at -20°C Stable at -80°C Degrades under light

*Estimated based on unlabeled Argatroban (MW 508.9 g/mol) + 6×¹³C adjustment.

Critical Notes

Evidence Limitations : Direct data for Argatroban-13C6 (hydrochloride) are absent in the provided sources; comparisons rely on structural analogs and general isotopic labeling principles.

Supplier Discrepancies : Suppliers like Toronto Research Chemicals and CymitQuimica specialize in labeled hydrochlorides but lack publicly accessible specifications for Argatroban-13C3.

Regulatory Caution: All compounds discussed are restricted to non-clinical research, per supplier guidelines .

Q & A

Q. What are the validated analytical methods for characterizing Argatroban-13C6 (hydrochloride) purity and isotopic enrichment?

To ensure accurate characterization, combine High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) to separate the compound from impurities and confirm isotopic labeling. Use nuclear magnetic resonance (NMR) to verify structural integrity, particularly the incorporation of 13C6 isotopes. Cross-validate results against certified reference materials and follow protocols outlined in primary literature for isotopic compound analysis .

Q. How should researchers handle stability studies for Argatroban-13C6 (hydrochloride) under varying storage conditions?

Design stability studies by exposing the compound to controlled temperature, humidity, and light conditions (e.g., ICH Q1A guidelines). Monitor degradation using HPLC-MS at predefined intervals. Include negative controls (e.g., unlabeled Argatroban) to distinguish isotope-specific stability effects. Document deviations and apply statistical tools (e.g., ANOVA) to assess significance .

Q. What safety protocols are critical when handling Argatroban-13C6 (hydrochloride) in laboratory settings?

Follow OSHA Hazard Communication Standard guidelines: wear PPE (gloves, lab coats, eye protection), work in a fume hood, and store the compound in a locked, temperature-controlled environment. Refer to Safety Data Sheets (SDS) for emergency procedures, including spill management and first aid (e.g., eye rinsing for 15+ minutes with water) .

Advanced Research Questions

Q. How can isotopic labeling (13C6) influence pharmacokinetic studies of Argatroban, and how should this be addressed experimentally?

The 13C6 label may alter metabolic pathways due to kinetic isotope effects (KIE). To mitigate bias, use tandem mass spectrometry (MS/MS) to track labeled vs. unlabeled metabolites in vivo. Include internal standards with matched isotopic labels and validate assays using spiked plasma samples. Compare results with non-labeled Argatroban to isolate isotope-specific effects .

Q. What experimental design considerations are essential for resolving contradictory data in thrombin inhibition assays using Argatroban-13C6?

Contradictions may arise from assay variability (e.g., thrombin source, buffer pH). Standardize protocols by:

  • Using recombinant thrombin from a single vendor.
  • Including positive/negative controls in each assay plate.
  • Applying Bland-Altman analysis to quantify inter-lab variability. Cross-reference methodological frameworks from pharmacological studies to identify overlooked variables .

Q. How can researchers optimize in vitro/in vivo correlation (IVIVC) for Argatroban-13C6 in anticoagulation studies?

Employ physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro data (e.g., plasma protein binding) and in vivo outcomes. Use isotopic tracing to quantify tissue distribution and clearance rates. Validate models with preclinical species (e.g., rodents) before human extrapolation, adhering to FDA IVIVC guidance for method robustness 14.

用它!帮你看懂文献数据图,更好描述实验结果
00:17

Methodological and Data Analysis Questions

Q. What strategies ensure reproducibility in synthesizing Argatroban-13C6 (hydrochloride) across laboratories?

Document synthesis steps in detail, including reaction times, temperatures, and purification methods (e.g., column chromatography gradients). Share raw spectral data (NMR, MS) in open-access repositories and use collaborative platforms like PubCompare to align protocols. Conduct round-robin testing with independent labs to identify critical control points .

Q. How should conflicting bioanalytical data (e.g., plasma concentration vs. activity) be resolved in isotopic tracer studies?

Apply orthogonal validation:

  • Compare LC-MS/MS results with functional assays (e.g., thrombin time).
  • Use stable isotope dilution assays (SIDA) to minimize matrix effects.
  • Perform multivariate regression to identify confounding factors (e.g., metabolite interference). Reference pharmacometric frameworks for data reconciliation 14.

Ethical and Compliance Considerations

Q. What literature review practices are recommended to avoid bias in Argatroban-13C6 research?

Systematically search databases (e.g., PubMed, SciFinder) using controlled vocabularies (MeSH terms). Critically appraise sources for conflicts of interest, study design flaws, and statistical rigor. Use tools like eChemPortal to verify regulatory compliance and safety data .

Q. How can researchers align Argatroban-13C6 studies with FAIR data principles?

Ensure data is Findable (DOIs for datasets), Accessible (open repositories), Interoperable (standardized metadata), and Reusable (detailed protocols). Adhere to citation guidelines (e.g., ACS Style) and document all deviations from original methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.